Lipophilicity Divergence Between Regioisomers
The 2,7-diethyl substitution pattern yields a computed XLogP3-AA of 2.8 for the target compound [1], whereas the isomeric 3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697891-94-3) exhibits a higher predicted XLogP3 of 3.1 . The +0.3 log unit shift corresponds to an approximately 2-fold increase in lipophilicity, which in fragment-based design can translate to reduced aqueous kinetic solubility and increased non-specific protein binding [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem, 2025.11.20 release) |
| Comparator Or Baseline | 3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697891-94-3): XLogP3 = 3.1 (PubChem prediction) |
| Quantified Difference | ΔXLogP3 = +0.3 (comparator is ~2× more lipophilic) |
| Conditions | Calculated by XLogP3 algorithm version 3.0, based on atom-type and topological descriptors |
Why This Matters
For medicinal chemistry buyers, the deliberately lower lipophilicity of the 2,7-diethyl isomer favours higher aqueous solubility and lower off-target binding risk compared to the 3,7-regioisomer, directly impacting lead-optimization success.
- [1] PubChem. (2026). 2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. CID 136838881. https://pubchem.ncbi.nlm.nih.gov/compound/136838881 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
